Kira8 vs. KIRA6: 6.8-Fold Superior Potency in Inhibiting IRE1α RNase Activity
In a direct head-to-head comparison of IRE1α RNase activity, Kira8 demonstrates 6.8-fold greater potency than its close structural analog, KIRA6 [1].
| Evidence Dimension | Inhibition of IRE1α RNase activity (IC50) |
|---|---|
| Target Compound Data | 5.9 nM |
| Comparator Or Baseline | KIRA6: 40.1 nM |
| Quantified Difference | 6.8-fold lower IC50 (higher potency) |
| Conditions | In vitro enzymatic assay with recombinant IRE1α* |
Why This Matters
The 6.8-fold difference in IC50 means Kira8 achieves effective RNase inhibition at a much lower concentration than KIRA6, reducing the risk of off-target effects in cellular assays.
- [1] Morita, S., et al. (2017). Figure 6. Mono-selective KIRA8 spares β-cells and reverses established diabetes in NOD mice. Cell Metabolism, 25(4). View Source
